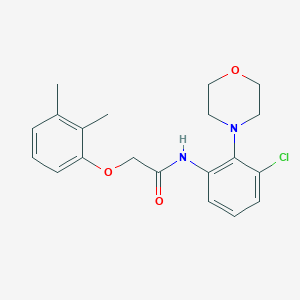![molecular formula C26H26ClN3O3 B244447 2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244447.png)
2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" in the scientific literature.
作用机制
The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with several molecular targets in cells. One of the main targets of compound X is the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Compound X has also been shown to inhibit the activity of several enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects in cells and animal models. Studies have shown that compound X can induce cell death in cancer cells, reduce inflammation, and improve cognitive function. In addition, compound X has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its high potency and specificity. Compound X has been shown to have a high affinity for its molecular targets, which makes it an ideal tool for studying the function of these targets in cells and animals. However, one of the limitations of using compound X is its potential toxicity. Studies have shown that compound X can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on compound X. One area of research is the development of new drug candidates based on the structure of compound X. Researchers are also interested in studying the mechanism of action of compound X in more detail to better understand its therapeutic potential. In addition, studies are needed to determine the safety and efficacy of compound X in animal models and humans. Finally, researchers are interested in exploring the potential applications of compound X in other areas of medical research, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, compound X is a chemical compound that has potential applications in medical research. The synthesis method for compound X has been optimized over the years to improve the yield and purity of the final product. Compound X has been studied extensively for its potential therapeutic effects on cancer, inflammation, and neurological disorders. The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with several molecular targets in cells. Compound X has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis method for compound X involves several steps. The first step is the preparation of 2-chlorophenol, which is then reacted with 2-chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-(2-methylbenzoyl)piperazine to form the desired product, compound X. The synthesis method for compound X has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
Compound X has been studied extensively for its potential applications in medical research. One of the main areas of research is its use as a drug candidate for the treatment of various diseases. Studies have shown that compound X has potential therapeutic effects on cancer, inflammation, and neurological disorders. In addition, compound X has been used as a tool in drug discovery research to identify new drug targets and develop new drug candidates.
属性
分子式 |
C26H26ClN3O3 |
|---|---|
分子量 |
464 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-2-3-7-22(19)26(32)30-16-14-29(15-17-30)21-12-10-20(11-13-21)28-25(31)18-33-24-9-5-4-8-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
InChI 键 |
JAKLZNHGHXAILG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)